N-(2-(2-(3,4-Dimethoxybenzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide
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Overview
Description
N-(2-(2-(3,4-Dimethoxybenzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide is a complex organic compound that belongs to the class of hydrazones Hydrazones are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(3,4-Dimethoxybenzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide typically involves a multi-step process. One common method includes the condensation reaction between 3,4-dimethoxybenzaldehyde and hydrazine hydrate to form the intermediate hydrazone. This intermediate is then reacted with 4-methoxybenzoyl chloride under controlled conditions to yield the final product .
Reaction Conditions:
Step 1: Condensation of 3,4-dimethoxybenzaldehyde with hydrazine hydrate in ethanol at reflux temperature.
Step 2: Reaction of the intermediate hydrazone with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(3,4-Dimethoxybenzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N-(2-(2-(3,4-Dimethoxybenzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(2-(3,4-Dimethoxybenzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N,N′-bis(3,4-dimethoxybenzylidene)-2,2-dimethylpropane-1,3-diamine
- N,N′-bis(3,4-dimethoxybenzylidene)butane-1,4-diamine
- (E)-N’-(2,4-dimethoxybenzylidene)benzohydrazide
Uniqueness
N-(2-(2-(3,4-Dimethoxybenzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of hydrazone and benzamide moieties allows for versatile applications in various scientific fields, setting it apart from other similar compounds .
Properties
CAS No. |
476430-96-3 |
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Molecular Formula |
C19H21N3O5 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-methoxybenzamide |
InChI |
InChI=1S/C19H21N3O5/c1-25-15-7-5-14(6-8-15)19(24)20-12-18(23)22-21-11-13-4-9-16(26-2)17(10-13)27-3/h4-11H,12H2,1-3H3,(H,20,24)(H,22,23)/b21-11+ |
InChI Key |
DLXJCCGVBVIZSE-SRZZPIQSSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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